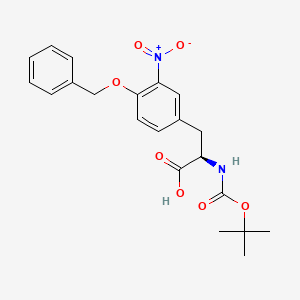
Boc-D-Tyr(Bzl,3-NO2)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-Tyr(Bzl,3-NO2)-OH is a synthetic derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound features a tert-butyloxycarbonyl (Boc) group protecting the amino group, a benzyl (Bzl) group protecting the hydroxyl group, and a nitro group (3-NO2) on the aromatic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Tyr(Bzl,3-NO2)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of D-tyrosine is protected using a tert-butyloxycarbonyl (Boc) group. This is usually achieved by reacting D-tyrosine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group on the tyrosine side chain is protected using a benzyl (Bzl) group. This can be done by reacting the Boc-protected tyrosine with benzyl bromide in the presence of a base.
Nitration of the Aromatic Ring: The aromatic ring of the benzyl-protected tyrosine is nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-D-Tyr(Bzl,3-NO2)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc, Bzl, and nitro groups under specific conditions.
Substitution Reactions: The nitro group can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group.
Common Reagents and Conditions
Deprotection: Boc groups are typically removed using acidic conditions (e.g., trifluoroacetic acid), while Bzl groups are removed using hydrogenation (e.g., palladium on carbon).
Reduction: Nitro groups can be reduced using reagents such as hydrogen gas with a catalyst or metal hydrides.
Major Products Formed
Deprotected Tyrosine Derivatives: Removal of protective groups yields the free amino acid or its derivatives.
Amino-Substituted Derivatives: Reduction of the nitro group yields amino-substituted tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
Boc-D-Tyr(Bzl,3-NO2)-OH is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid, it is used in the stepwise synthesis of peptides.
Bioconjugation: The compound can be used to introduce specific functional groups into peptides for bioconjugation studies.
Drug Development: Modified peptides containing this compound can be used in drug development and screening.
Wirkmechanismus
The mechanism of action of Boc-D-Tyr(Bzl,3-NO2)-OH depends on its use in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The nitro group can be used as a handle for further chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-D-Tyr(Bzl)-OH: Lacks the nitro group, used in similar peptide synthesis applications.
Boc-L-Tyr(Bzl,3-NO2)-OH: The L-isomer of the compound, used in peptide synthesis with different stereochemistry.
Uniqueness
Boc-D-Tyr(Bzl,3-NO2)-OH is unique due to the presence of the nitro group, which can be used for further chemical modifications. The D-isomer also provides different stereochemical properties compared to the L-isomer.
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-21(2,3)30-20(26)22-16(19(24)25)11-15-9-10-18(17(12-15)23(27)28)29-13-14-7-5-4-6-8-14/h4-10,12,16H,11,13H2,1-3H3,(H,22,26)(H,24,25)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRXADRSEXVFAO-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













